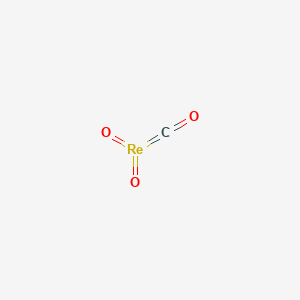
Dioxo(oxomethylidene)rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxo(oxomethylidene)rhenium is a compound of rhenium, characterized by the presence of two oxo groups and an oxomethylidene group. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dioxo(oxomethylidene)rhenium typically involves the reaction of rhenium pentachloride with methanol in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as: [ \text{ReCl}_5 + \text{CH}_3\text{OH} \rightarrow \text{ReO}_2(\text{CH}_2\text{O}) + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dioxo(oxomethylidene)rhenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state rhenium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state rhenium complexes.
Substitution: Ligand substitution reactions can replace the oxo or oxomethylidene groups with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxides, while reduction can produce rhenium(III) complexes.
Wissenschaftliche Forschungsanwendungen
Dioxo(oxomethylidene)rhenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it a potential candidate for studying enzyme mimetics and biological redox processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Wirkmechanismus
The mechanism by which dioxo(oxomethylidene)rhenium exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various organic and inorganic substrates, and it can facilitate electron transfer processes through its oxo and oxomethylidene groups.
Vergleich Mit ähnlichen Verbindungen
Dioxorhenium(V) complexes: These compounds share the presence of oxo groups but differ in their ligand structures.
Oxomethylidene complexes of other metals: Compounds like oxomethylidene molybdenum or tungsten have similar structural features but different reactivity profiles.
Uniqueness: Dioxo(oxomethylidene)rhenium is unique due to its specific combination of oxo and oxomethylidene groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and advanced material development.
Eigenschaften
CAS-Nummer |
401621-15-6 |
|---|---|
Molekularformel |
CO3Re |
Molekulargewicht |
246.22 g/mol |
InChI |
InChI=1S/CO.2O.Re/c1-2;;; |
InChI-Schlüssel |
JTICKXWNAZHISN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)=[Re](=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
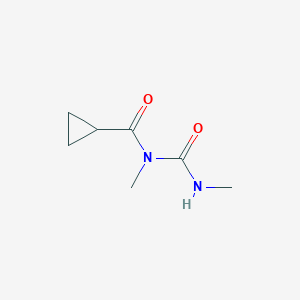
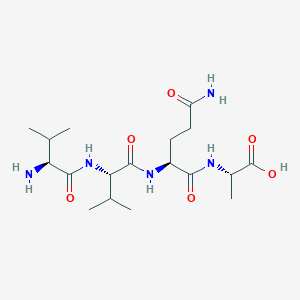
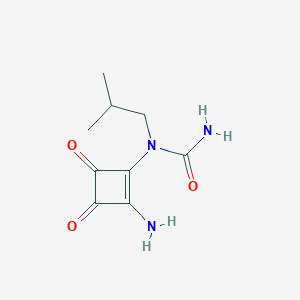
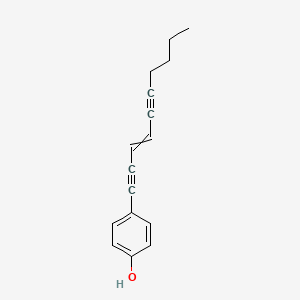
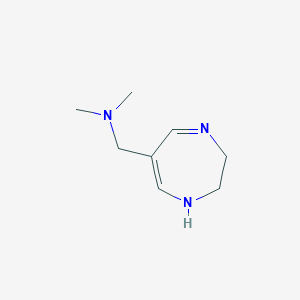

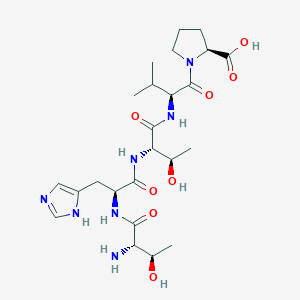
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
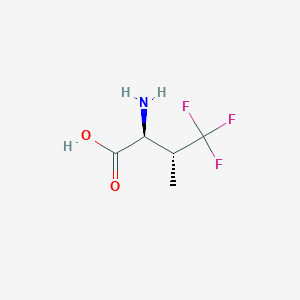
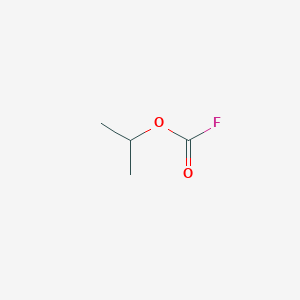
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
